molecular formula C13H18BrN3O B8014974 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide

6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B8014974
M. Wt: 312.21 g/mol
InChI Key: QEIGPOPAXYAVMF-UHFFFAOYSA-N
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Description

6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide is a pyridine derivative characterized by a bromine substituent at the 6-position of the pyridine ring and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2-(piperidin-1-yl)ethyl chain, introducing a secondary amine moiety. The compound has a molecular formula of C₁₃H₁₈BrN₃O, a molecular weight of 312.22 g/mol, and a CAS registry number of 753500-56-0 . Its structural complexity makes it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where the piperidine and pyridine motifs are pharmacologically relevant.

Properties

IUPAC Name

6-bromo-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c14-12-6-4-5-11(16-12)13(18)15-7-10-17-8-2-1-3-9-17/h4-6H,1-3,7-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIGPOPAXYAVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

  • Molecular Formula : C13H18BrN3O
  • Molecular Weight : 284.16 g/mol
  • CAS Number : 753500-56-0

Biological Activity Overview

The biological activity of 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with bromine substitutions have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide0.0195E. coli
Compound A (Similar Structure)0.0048S. aureus
Compound B (Similar Structure)0.039C. albicans

The Minimum Inhibitory Concentration (MIC) values suggest that 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide is particularly effective against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in various cancer cell lines, including those associated with lung and breast cancers.

Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of various piperidine derivatives, it was found that compounds with a similar scaffold to 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives reveals that the presence of halogen atoms, such as bromine, significantly enhances biological activity. The electronic nature of substituents on the piperidine ring also plays a crucial role in modulating activity against microbial and cancer cells.

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreased antimicrobial potency
Electron-donatingEnhanced cytotoxicity
Halogen substitutionImproved selectivity and potency

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide and related pyridine derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Inferences
6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide 753500-56-0 C₁₃H₁₈BrN₃O 312.22 6-Br, 2-carboxamide, 2-(piperidin-1-yl)ethyl Moderate polarity; potential hydrogen bonding via carboxamide and piperidine
2-Bromo-6-(4-methylpiperidin-1-yl)pyridine 959237-02-6 C₁₁H₁₅BrN₂ 255.16 6-Br, 4-methylpiperidine Reduced steric hindrance vs. ethylpiperidine chain; higher lipophilicity
6-Bromo-N,N-diethylpyridin-2-amine 856850-57-2 C₉H₁₃BrN₂ 229.12 6-Br, 2-diethylamine Lower molecular weight; tertiary amine may limit protonation-dependent solubility
5-Bromo-N,6-dimethylpyridine-2-carboxamide 2589532-65-8 C₈H₉BrN₂O 229.08 5-Br, 2-carboxamide, N,6-dimethyl Altered substitution pattern (5-Br vs. 6-Br); methyl groups reduce polarity
6-Bromo-2,3-dichloropyridine 1033820-08-4 C₅H₂BrCl₂N 226.89 6-Br, 2-Cl, 3-Cl Higher halogen content increases reactivity in substitution reactions
rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide - C₁₁H₁₅BrN₂O₂ 299.16 6-Br-CH₂OH, pivalamide Hydroxymethyl group introduces hydrogen bonding potential; bulky pivalamide reduces solubility

Key Comparative Insights

Substituent Position and Reactivity: The 6-bromo position in the main compound contrasts with 5-bromo in 5-bromo-N,6-dimethylpyridine-2-carboxamide. This positional difference may influence electronic effects on the pyridine ring, altering reactivity in cross-coupling reactions or binding interactions .

Amine/Carboxamide Functional Groups: The 2-(piperidin-1-yl)ethyl chain in the main compound introduces a flexible secondary amine, which can participate in hydrogen bonding and protonation at physiological pH, enhancing solubility in acidic environments. rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide () features a hydroxymethyl group, increasing polarity compared to the main compound’s ethylpiperidine chain. However, the bulky pivalamide group may sterically hinder interactions with biological targets .

Steric and Electronic Effects :

  • 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine () substitutes the ethylpiperidine chain with a methylpiperidine group, reducing steric bulk and possibly improving membrane permeability .
  • The N,6-dimethyl substituents in 5-bromo-N,6-dimethylpyridine-2-carboxamide introduce electron-donating methyl groups, which could stabilize the pyridine ring against electrophilic attack compared to the electron-withdrawing carboxamide in the main compound .

Crystallographic Considerations: The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () reveals that piperidine adopts a chair conformation, forming hydrogen-bonded chains. By analogy, the main compound may exhibit similar solid-state packing, influencing melting point and stability .

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